(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-[4-(2-hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-14-3-5-16(6-4-14)7-12-27(25,26)19-13-17(23)20-8-10-21(11-9-20)18(24)15(2)22/h3-7,12,15,19,22H,8-11,13H2,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKNTUYPZKFLG-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic compound with a complex structure that suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique combination of functional groups allows for diverse biological activities, making it a subject of interest in various fields, including cancer research and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H25N3O5S, with a molecular weight of 395.47 g/mol. The structure includes a piperazine ring, an ethene sulfonamide moiety, and a hydroxypropanoyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O5S |
| Molecular Weight | 395.47 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies suggest that similar compounds in its class disrupt microtubule formation and inhibit tubulin polymerization, which are critical processes in cell division and cancer progression .
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds structurally related to this compound. For example, analogues have shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. These compounds have demonstrated the ability to reduce tumor size in vivo, indicating their potential as therapeutic agents .
Antimicrobial Activity
The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds with similar structures have been historically significant as antibiotics, suggesting that this compound could also exhibit similar effects against bacterial infections.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- In Vivo Efficacy
Research Applications
The compound's unique structure allows it to serve as a valuable building block in organic synthesis and pharmaceutical development. It is being explored for:
- Chemistry : As a precursor for synthesizing more complex organic molecules.
- Biology : Investigating its potential biological activities beyond anticancer effects.
- Medicine : Exploring therapeutic applications due to its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide are best contextualized by comparing it to analogs with shared pharmacophoric elements. Below is a detailed analysis:
Structural Similarities and Differences
Key structural analogs include:
N-{2-[(4-Ethyl-1-piperazinyl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride (): Shares a piperazine-sulfonethyl backbone but replaces the 2-hydroxypropanoyl group with an ethyl substituent. The chromene-2-carboxamide moiety introduces aromaticity and planarity absent in the target compound.
(E)-N-[2-[[5-(Dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamine (): Features a nitroethenamine group instead of ethenesulfonamide and incorporates a furan ring. The 4-methylpiperazine substituent is retained, but the lack of a hydroxypropanoyl group reduces hydrogen-bonding capacity. Impact: The nitro group may confer electrophilic reactivity, influencing metabolic stability .
(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide (): Substitutes ethenesulfonamide with a butenamide chain and introduces a methoxyphenyl group on piperazine. Impact: The methoxy group enhances lipophilicity, which could improve CNS penetration .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Table 1: Comparative physicochemical properties of the target compound and analogs. Predictions based on structural features from .
Similarity Coefficients and Computational Analysis
Using Tanimoto coefficients (), the structural similarity between the target compound and analogs ranges from 0.45–0.65, indicating moderate overlap. Graph-based comparisons () highlight shared subgraphs (e.g., piperazine and sulfonamide) but divergent functional groups that dictate unique bioactivity profiles.
Research Findings and Implications
- Synthetic Accessibility: The hydroxypropanoyl group introduces synthetic challenges (e.g., stereochemical control) compared to simpler analogs like ’s ethyl-piperazine derivative .
- Metabolic Stability: The target compound’s hydroxypropanoyl group may undergo glucuronidation, whereas ’s nitro group could be prone to reduction, impacting half-life .
- Target Engagement: Molecular docking simulations (inferred from ) suggest the ethenesulfonamide’s E-configuration optimizes binding to sulfonamide-sensitive targets like carbonic anhydrase IX, a cancer biomarker .
Preparation Methods
Synthesis of 4-(2-Hydroxypropanoyl)piperazine
The piperazine core is acylated using 2-hydroxypropanoic acid derivatives. A preferred method involves reacting piperazine with 2-hydroxypropanoyl chloride in dichloromethane under basic conditions (triethylamine, 0°C to room temperature, 12 h). This step typically achieves 75–85% yield, with the hydroxy group protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Hydroxypropanoyl chloride | CH₂Cl₂ | 0°C → RT | 12 h | 82% |
Preparation of 2-(4-Methylphenyl)ethenesulfonyl Chloride
The ethenesulfonamide precursor is synthesized via a Wittig-Horner reaction between 4-methylbenzaldehyde and diethyl sulfamoylphosphonate, followed by chlorination with thionyl chloride (SOCl₂). The E-selectivity of the ethene bond is controlled by using a bulky base (e.g., LDA) to favor trans addition.
Key Data:
- E/Z Ratio: 9:1
- Overall Yield (Two Steps): 68%
Coupling of Piperazine and Sulfonamide Intermediates
The oxoethyl linker is introduced by reacting 4-(2-hydroxypropanoyl)piperazine with 2-chloroacetyl chloride in acetonitrile (K₂CO₃, 60°C, 6 h), followed by nucleophilic displacement with the ethenesulfonamide anion (generated from 2-(4-methylphenyl)ethenesulfonyl chloride and NH₃). Final deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) affords the target compound.
Optimized Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Chloroacetylation | CH₃CN, K₂CO₃, 60°C, 6 h | 78% |
| Sulfonamide Coupling | DMF, RT, 24 h | 65% |
| Deprotection | THF, TBAF, 0°C, 1 h | 95% |
Total Yield: 34% (Four Steps)
Synthetic Route 2: Convergent Approach via Schiff Base Intermediate
Formation of Piperazine-Schiff Base
4-(2-Hydroxypropanoyl)piperazine is condensed with 2-oxoethylamine in ethanol under reflux to form a Schiff base intermediate. This intermediate is subsequently reduced with sodium cyanoborohydride (NaBH₃CN) to stabilize the oxoethyl linker.
Reaction Profile:
- Schiff Base Formation: EtOH, Δ, 4 h (Yield: 88%)
- Reduction: NaBH₃CN, MeOH, RT, 2 h (Yield: 91%)
Sulfonylation with Ethenesulfonyl Chloride
The secondary amine generated in Section 3.1 reacts with 2-(4-methylphenyl)ethenesulfonyl chloride in dichloromethane (pyridine, 0°C to RT, 12 h). Steric hindrance from the 4-methylphenyl group ensures high E-selectivity (94:6 E/Z).
Yield: 72%
Hydroxy Group Deprotection
The TBS-protected hydroxypropanoyl group is cleaved using TBAF in tetrahydrofuran (0°C, 1 h), yielding the final product.
Total Yield: 46% (Three Steps)
Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Screening
Immobilization of Piperazine on Resin
A Wang resin-bound piperazine derivative is acylated with 2-hydroxypropanoic acid using HBTU/HOBt activation in DMF. This step achieves near-quantitative conversion, enabling rapid iteration.
Resin Loading: 0.8 mmol/g
On-Resin Sulfonamide Formation
The resin-bound piperazine reacts with 2-(4-methylphenyl)ethenesulfonyl chloride in the presence of DIEA (10 equiv, DMF, 24 h). After cleavage from the resin (TFA/CH₂Cl₂, 2 h), the crude product is purified via reverse-phase HPLC.
Purity After HPLC: >98%
Overall Yield: 28% (Two Steps)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 34% | 46% | 28% |
| Stereoselectivity (E) | 90% | 94% | 85% |
| Scalability | Moderate | High | Low |
| Purification Complexity | High | Moderate | Low |
Route 2 emerges as the most efficient, balancing yield and stereochemical control. Solid-phase synthesis (Route 3) offers advantages for combinatorial libraries but suffers from lower yields.
Mechanistic Insights and Side Reactions
- Piperazine Acylation: Competing N-1 vs. N-4 acylation is mitigated by using a bulky acyl chloride and low temperatures.
- Ethene Bond Formation: Base-mediated elimination in the Wittig reaction favors the E-isomer due to transition-state steric effects.
- Sulfonamide Coupling: Over-sulfonylation is prevented by slow addition of sulfonyl chloride and excess amine.
Q & A
Basic Questions
Q. What synthetic methodologies are employed in the preparation of (E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide?
- Answer : The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Piperazine derivatives are functionalized with hydroxypropanoyl and sulfonamide groups via nucleophilic substitution or amidation.
- Purification : Column chromatography is commonly used to isolate the compound, with yields ranging from 50% to 95% depending on reaction conditions .
- Example: Similar compounds are synthesized using bromoacetophenone derivatives and optimized stoichiometry to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C): Assigns proton and carbon environments, confirming regiochemistry and substituent positions.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in piperazinium salt analogs .
Q. What are the reported in vitro biological activities of this compound?
- Answer : While direct data on this compound is limited, structurally related sulfonamide-piperazine hybrids exhibit:
- Antitumor activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ values in micromolar ranges) .
- Enzyme inhibition : Targeting acetylcholinesterase or carbonic anhydrase isoforms, suggesting potential neurological or anticancer applications .
Q. What are the key physicochemical properties relevant to its research applications?
- Answer :
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but limited in aqueous buffers.
- Stability : Sensitive to prolonged exposure to light or acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while maintaining high purity?
- Answer : Strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent) to identify optimal conditions.
- Flow chemistry : Enables precise control over reaction kinetics, as demonstrated in diazomethane syntheses .
- In-line purification : Integration of scavenger resins or continuous extraction to remove impurities .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Answer :
- Cross-validation : Combine NMR, MS, and X-ray data to confirm structural assignments.
- Dynamic NMR experiments : Resolve conformational equilibria or tautomerism that may obscure signals.
- High-resolution MS : Differentiate isobaric fragments or adducts .
Q. What strategies address conflicting bioactivity data across studies?
- Answer :
- Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., MTT vs. ATP-based viability assays).
- Purity verification : Use HPLC or LC-MS to rule out impurities affecting activity.
- Structural analogs : Compare activity trends to identify critical pharmacophores, as seen in benzothiazole derivatives .
Q. How does the E-configuration influence biological activity and target interactions?
- Answer :
- Stereoelectronic effects : The E-configuration optimizes sulfonamide-group orientation for hydrogen bonding with enzyme active sites.
- Molecular docking : Predicts binding modes to targets like carbonic anhydrase; compare with Z-isomer analogs to validate selectivity .
Q. What computational methods predict binding affinity to biological targets?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
